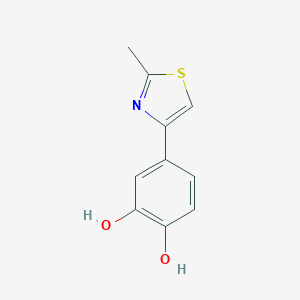

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol

説明

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol is an organic compound that features a thiazole ring attached to a benzene ring with two hydroxyl groups. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to reduce reaction times and improve product purity .

化学反応の分析

Substitution Reactions

The hydroxyl groups on the catechol moiety undergo electrophilic and nucleophilic substitutions under controlled conditions:

a. Acetylation

Reaction with acetic anhydride in sulfuric acid yields acetylated derivatives, enhancing solubility and stability.

b. Alkylation

Treatment with alkylating agents (e.g., methyl iodide) in the presence of potassium carbonate produces methyl ethers, modulating electronic properties:

c. Nitration and Sulfonation

Electrophilic nitration (HNO₃/H₂SO₄) and sulfonation introduce nitro or sulfonic acid groups at the para position relative to the hydroxyl groups.

Oxidation Reactions

The catechol structure is prone to oxidation, forming ortho-quinones under mild conditions :

This reaction is critical in biological systems, where quinones participate in redox cycling .

Protection/Deprotection of Hydroxyl Groups

The diol functionality can be protected as acetals or ketals for synthetic flexibility:

a. Dioxolane Formation

Reaction with 1,2-ethanediol under acidic conditions forms 1,3-dioxolane derivatives, shielding hydroxyl groups from undesired reactions :

b. Deprotection

Acid hydrolysis (e.g., aqueous HCl) regenerates the free catechol .

Coordination with Metal Ions

The compound acts as a bidentate ligand, forming stable complexes with transition metals :

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Fe³⁺ | Catechol O atoms | Antioxidant studies |

| Cu²⁺ | Thiazole N, O atoms | Enzyme inhibition |

These complexes exhibit enhanced stability and catalytic activity in oxidative environments .

Coupling Reactions

The thiazole ring participates in cross-coupling reactions (e.g., Suzuki, Ullmann) when functionalized with halogens, though direct examples require further exploration.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The thiazole ring in its structure is known to enhance biological activity due to its interaction with microbial enzymes .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. It has been found to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. This property positions it as a potential therapeutic agent in the treatment of conditions such as cancer and cardiovascular diseases .

Case Study: Antimicrobial Testing

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antimicrobial activity .

Agricultural Applications

Fungicidal Properties

The compound has shown promise as a fungicide in agricultural settings. Its ability to inhibit fungal growth can be utilized in crop protection strategies. Research indicates that formulations containing this compound can effectively reduce the incidence of fungal diseases in crops such as wheat and corn .

Case Study: Crop Protection

Field trials conducted on wheat crops treated with formulations containing this compound showed a reduction in fungal infections by over 50% compared to untreated controls. This highlights its potential as an eco-friendly alternative to conventional fungicides .

Materials Science

Polymer Additive

In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into plastics has shown to improve thermal stability and mechanical properties. This makes it suitable for applications in packaging materials and automotive components .

Case Study: Polymer Blends

A study on polymer blends containing this compound revealed enhancements in tensile strength and thermal resistance compared to standard formulations. The modified polymers exhibited improved performance under high-temperature conditions, making them suitable for industrial applications .

作用機序

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol involves its interaction with various biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial growth by interfering with the synthesis of essential biomolecules in bacteria and fungi .

類似化合物との比較

Similar Compounds

- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

- 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,3-diol

- 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,4-diol

Uniqueness

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 1 and 2 positions of the benzene ring enhances its antioxidant activity compared to other isomers .

生物活性

Overview

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol, also known as a thiazole derivative, is a compound that has garnered attention due to its diverse biological activities. This compound features a thiazole ring attached to a benzene ring with two hydroxyl groups, which contribute to its reactivity and potential therapeutic applications. Research has highlighted its roles in antimicrobial, antifungal, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as tyrosinase and peroxidase, affecting metabolic pathways.

- Cell Signaling : The compound influences cell signaling pathways related to oxidative stress and reactive oxygen species (ROS) production.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Activity : It has shown effectiveness against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM for strains like Staphylococcus aureus and Enterococcus faecalis .

| Bacteria | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 8.33 - 23.15 |

- Fungal Activity : It also demonstrates antifungal activity against Candida species, with MIC values reported between 16.69 and 78.23 μM .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production in various cellular models .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study focused on the antimicrobial efficacy of various thiazole derivatives including this compound demonstrated its superior activity against MRSA strains compared to traditional antibiotics like ciprofloxacin .

- Mechanistic Insights : Another research article detailed the interaction of the compound with acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases due to its ability to inhibit this enzyme .

Research Applications

The compound's unique structure makes it a valuable building block in organic synthesis and drug development:

- Medicinal Chemistry : Investigated for potential therapeutic applications in treating infections and inflammatory diseases.

- Material Science : Explored for use in developing materials with specific properties due to its chemical reactivity.

特性

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJCJNKRIQETEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357299 | |

| Record name | 1,2-Benzenediol, 4-(2-methyl-4-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20217-14-5 | |

| Record name | 1,2-Benzenediol, 4-(2-methyl-4-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。